molecular formula C13H12N2O5 B3374994 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1050910-24-1

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B3374994
CAS No.: 1050910-24-1
M. Wt: 276.24 g/mol
InChI Key: LDQKGHZUWRHMNQ-UHFFFAOYSA-N
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Description

Key substituents include:

  • Position 3: A 2-methoxy-2-oxoethyl group (–CH₂C(O)OCH₃), introducing ester functionality.
  • Position 5: A ketone (–O).
    The benzoic acid moiety confers acidity (pKa ~4.2 for similar derivatives), while the pyrazole and ester groups influence solubility and reactivity. It is marketed for research use, with synthesis likely involving condensation of hydrazine derivatives with β-keto esters.

Properties

IUPAC Name

4-[5-(2-methoxy-2-oxoethyl)-3-oxo-1H-pyrazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-20-12(17)7-9-6-11(16)15(14-9)10-4-2-8(3-5-10)13(18)19/h2-6,14H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKGHZUWRHMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The methoxy-oxoethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, especially in the following areas:

  • Anti-inflammatory Agents : Compounds with similar structures have shown promise as anti-inflammatory agents. The benzoic acid component is often associated with anti-inflammatory properties, which could be enhanced by the pyrazole ring system.
  • Antioxidant Activity : Research indicates that pyrazole derivatives can exhibit antioxidant properties. This suggests potential applications in formulations aimed at reducing oxidative stress-related diseases.

Biochemical Research

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid is also significant in various biochemical applications:

  • Proteomics : It has been utilized in proteomics research for its ability to interact with proteins and enzymes. This interaction can be critical for studying protein functions and mechanisms of action.

Agricultural Chemistry

The compound may have applications in agricultural chemistry, particularly as a pesticide or herbicide. The pyrazole moiety is known for its bioactivity against various pests, which can be beneficial in developing safer agricultural products.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of pyrazole derivatives, including compounds similar to this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy.

Case Study 2: Antioxidant Activity

Research conducted by the International Journal of Biological Macromolecules highlighted the antioxidant potential of similar pyrazole derivatives. The study demonstrated that these compounds could scavenge free radicals effectively, paving the way for their use in formulations aimed at combating oxidative stress.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Table 1: Key Structural Differences
Compound Name Substituent at Pyrazole Position 3 Substituent at Pyrazole Position 5 Molecular Formula Key Properties/Applications Reference
Target Compound –CH₂C(O)OCH₃ (methoxy-oxoethyl) –O (ketone) C₁₄H₁₄N₂O₆ Research chemical
4-(3-(2-Ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic Acid –CH₂C(O)OCH₂CH₃ (ethoxy-oxoethyl) –O C₁₅H₁₆N₂O₆ Higher lipophilicity vs. methoxy
3-[4-(2-Hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic Acid –CH₂CH₂OH (hydroxyethyl) –O C₁₄H₁₄N₂O₆ Enhanced hydrogen bonding potential
4-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic Acid (21h) –CH₂C(O)NHOH (hydroxylamino-oxoethyl) –O C₂₄H₂₀N₄O₄ Chelation capability; antitumor studies
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (26b) –CH₃ (methyl) –O C₁₁H₁₀N₂O₃ Simpler structure; XP inhibitor
Key Observations :
  • Ester vs. Hydroxyethyl/Hydroxylamino: Methoxy/ethoxy esters enhance lipophilicity (logP ~1.5–2.0), while hydroxyl groups (–CH₂CH₂OH or –NHOH) improve aqueous solubility and hydrogen-bonding interactions.

Positional Isomerism and Benzene Ring Modifications

Table 2: Positional and Functional Group Variations
Compound Name Benzene Ring Substitution Additional Functional Groups Molecular Weight Notable Data Reference
Ethyl 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate (27a) Meta-substitution Ethyl ester (–COOCH₂CH₃) 246.1 g/mol NMR: δ 8.41 (s, 1H, aromatic)
2-[[4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]benzoic Acid Ortho-substitution Azo group (–N=N–) 325.3 g/mol GHS hazard: Irritant
5-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]-2-hydroxybenzoic Acid Di-substituted benzene Benzoyl, nitro, and hydroxyl groups 492.4 g/mol Potential photodynamic applications
Key Observations :
  • Meta vs. Para Substitution : The target compound’s para-substituted benzoic acid (position 4) optimizes steric accessibility for interactions, while meta-substituted derivatives (e.g., 27a) show altered electronic environments (NMR shifts).
  • Azo Derivatives : Introduction of an azo group (–N=N–) increases molecular weight and introduces conjugation-dependent UV-Vis absorption, useful in dye chemistry.

Biological Activity

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid (CAS No. 1050910-24-1) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N2O5
  • Molecular Weight : 276.24 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a pyrazoline derivative, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazoline structures often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in various studies:

Anticancer Activity

  • Mechanism of Action :
    • It has been reported to induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle dynamics and topoisomerase activity .
    • Studies suggest that it may target cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
  • In Vitro Studies :
    • In one study, derivatives similar to this compound were evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 3.96 to 4.38 µM, indicating significant cytotoxic potential .
  • In Vivo Studies :
    • Animal models have demonstrated that pyrazoline derivatives can effectively reduce tumor growth at doses as low as 10 mg/kg, showcasing their potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition :
    • Preliminary tests showed that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in the available literature .
  • Fungicidal Activity :
    • Some studies have indicated that related pyrazoline compounds possess fungicidal properties, suggesting potential application in treating fungal infections .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

StudyCompoundActivityIC50 Value
Mamedova et al.4-Pyrazoline DerivativeCytotoxicity against MCF-74.7 µM
Lesyk et al.Pyrazoline HybridInhibition of NCI-H522 (lung cancer)Not specified
Antimicrobial TestingVarious PyrazolinesBacterial inhibitionRange: 62.5 - 125 µg/ml

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with esterification of benzoic acid derivatives, followed by coupling reactions to introduce the pyrazolyl moiety. For example, describes ester hydrolysis (NaOH) and hydroxylamine-mediated modifications .
  • Optimization : Adjust reaction temperature (room temperature to reflux), solvent polarity (DMF, THF), and catalysts (e.g., NaOCH₃ in ). Purification via column chromatography or preparative HPLC (≥95% purity, as in ) .
  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Ester hydrolysisNaOH (10 wt%), RT, 12h8592%
CouplingPd(PPh₃)₄, DMF, 80°C7295%

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Techniques :

  • NMR : Analyze chemical shifts for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and ester groups (δ 3.7 ppm for methoxy) .
  • Mass Spectrometry : Confirm molecular weight (e.g., reports MW 322.324 for a similar compound) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity checks (≥98% as in ) .

Q. What preliminary biological assays are suitable for evaluating pharmacological activity?

  • Assays :

  • Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases due to the pyrazole scaffold’s role in binding active sites ( notes enzyme/receptor interactions) .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) for bacterial/fungal strains (e.g., highlights indole derivatives as antimicrobial leads) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Analysis :

  • Assay Variability : Standardize conditions (pH, temperature) to mitigate hydrolysis of the methoxy-ester group, which may alter activity .
  • Impurity Profiling : Compare HPLC chromatograms ( ) to rule out side products affecting results .
  • Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., reports Z-isomer activity vs. E-isomer inactivity) .

Q. What strategies elucidate structure-activity relationships (SAR) for pyrazole ring modifications?

  • Approaches :

  • Substituent Variation : Introduce halogens (e.g., Cl in ) or methyl groups ( ) to assess steric/electronic effects .
  • Computational Docking : Use AutoDock Vina to model interactions with COX-2 ( used docking for thiazolidinone derivatives) .
  • Table : SAR of Pyrazole Modifications
SubstituentTarget (IC₅₀, μM)LogP
-OCH₃COX-2: 0.452.1
-ClKinase X: 1.22.8

Q. What challenges arise in stereochemical analysis of intermediates, and how are they addressed?

  • Challenges :

  • Racemization : Ester hydrolysis ( ) may alter stereocenters in chiral analogs .
  • Detection : Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography (as in for related compounds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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